molecular formula C9H19NS2 B089651 Dibutyldithiocarbamic acid CAS No. 150-11-8

Dibutyldithiocarbamic acid

Cat. No.: B089651
CAS No.: 150-11-8
M. Wt: 205.4 g/mol
InChI Key: SZRLKIKBPASKQH-UHFFFAOYSA-N
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Description

Dibutyldithiocarbamic acid is a member of the class of dithiocarbamic acids that is dibutylcarbamic acid in which both of the oxygens are replaced by sulfur. It is a conjugate acid of a dibutyldithiocarbamate.

Properties

CAS No.

150-11-8

Molecular Formula

C9H19NS2

Molecular Weight

205.4 g/mol

IUPAC Name

dibutylcarbamodithioic acid

InChI

InChI=1S/C9H19NS2/c1-3-5-7-10(9(11)12)8-6-4-2/h3-8H2,1-2H3,(H,11,12)

InChI Key

SZRLKIKBPASKQH-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=S)S

Canonical SMILES

CCCCN(CCCC)C(=S)S

22914-74-5
150-11-8

Synonyms

Dibutyldithiocarbamic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

5′-(Dibutyldithiocarbamyl)-2,5-dimercapto-1,3,4-thiadiazole (i.e., formula (I) where X is hydrogen and R1 and R2 are n-butyl radicals) was prepared in the following manner. In 100 grams of isopropyl alcohol 26 grams of dibutyl amine was combined with 16 grams of CS2 and held at a temperature of about 40° C. for about 1 hour to yield a dibutyl dithiocarbamic acid intermediate. Subsequently, 30 grams of 2,5-dimercapto-1,3,4-thiadiazole was added to the mixture along with 20 grams of 35 wt. % hydrogen peroxide. The mixture was reacted for about 1 hour at a temperature of about 28° C. to yield the liquid end product 5′-(dibutyldithiocarbamyl)-2,5-dimercapto-1,3,4-thiadiazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibutyldithiocarbamic acid
Reactant of Route 2
Dibutyldithiocarbamic acid

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